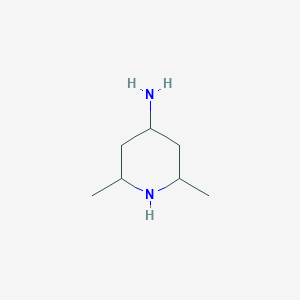

2,6-Dimethylpiperidin-4-amine

Description

Historical Context of Substituted Piperidine (B6355638) Amine Chemistry

The story of piperidine chemistry begins with the isolation of piperidine itself from pepper (genus Piper) in 1850 by the Scottish chemist Thomas Anderson. wikipedia.org Industrially, it is now primarily produced through the hydrogenation of pyridine (B92270). wikipedia.org For decades, research into piperidine derivatives was closely tied to the alkaloids and pharmaceuticals in which they were found, such as the anesthetic properties of compounds derived from it.

The development of synthetic methodologies for creating substituted piperidines has been a continuous area of focus in organic chemistry. Early methods often involved the reduction of corresponding substituted pyridines. nih.gov Over the years, more sophisticated strategies have emerged, including intramolecular cyclization reactions, multicomponent reactions, and various annulation techniques. mdpi.comnih.gov A significant challenge has been the stereoselective synthesis of polysubstituted piperidines, leading to the development of methods like asymmetric hydrogenation, conjugate additions, and chirality-pool synthesis. rsc.orgacs.orgnih.gov The synthesis of piperidines bearing amine functionalities, in particular, has been driven by their prevalence in biologically active molecules and their utility as ligands in catalysis. The ongoing evolution of synthetic methods allows chemists to design and create highly substituted piperidine derivatives with precise control over their three-dimensional structure, a crucial aspect for modern drug discovery and materials science. nih.govnih.gov

Significance of 2,6-Dimethylpiperidin-4-amine as a Versatile Synthetic Intermediate and Chiral Scaffold

This compound is a key example of a substituted piperidine that serves as both a versatile synthetic intermediate and a valuable chiral scaffold. Its structural features—a conformationally constrained ring, chiral centers at the 2 and 6 positions, and a reactive amino group at the 4-position—make it a powerful tool in chemical synthesis.

The construction of complex molecules, especially for pharmaceutical applications, often relies on pre-functionalized building blocks that introduce specific structural motifs. Substituted piperidines are ideal for this purpose, as they can significantly influence a molecule's properties, including its three-dimensionality and basicity. nih.gov this compound serves as an important intermediate in the synthesis of more complex and potentially bioactive molecules. vulcanchem.com The presence of two distinct amine functionalities allows for selective reactions. For instance, the secondary ring nitrogen and the primary C4-amine can be functionalized sequentially to build larger, more elaborate structures. This dual reactivity is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs. The dimethyl substitution at the 2 and 6 positions provides steric bulk that can influence the conformation of the final molecule and its binding interactions with biological targets. scbt.com

| scienceProperty | infoValue |

| Molecular Formula | C₇H₁₆N₂ nih.gov |

| Molecular Weight | 128.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 1314916-14-7 nih.govbldpharm.com |

| Topological Polar Surface Area | 38.1 Ų nih.gov |

The precise placement of substituents in piperidine derivatives is crucial for their application as ligands in transition metal catalysis. The steric and electronic properties of the ligand dictate the reactivity and selectivity of the metal center. Cis-2,6-dimethylpiperidine (B46485), for example, is a sterically hindered secondary amine that has been used in catalytic systems. scbt.com The yttrium-catalyzed dehydrocoupling of cis-2,6-dimethylpiperidine with phenylsilane (B129415) highlights how the steric hindrance of the piperidine derivative influences catalytic activity. acs.org

The structure of this compound, with its chiral centers and additional coordinating amino group, makes it an attractive candidate for the development of novel chiral ligands. Such ligands are essential for asymmetric catalysis, a field dedicated to creating single enantiomers of chiral molecules. By coordinating to a metal, the chiral piperidine scaffold can create a chiral environment that directs the outcome of a chemical reaction, yielding one stereoisomer preferentially over the other. mdpi.com The development of new catalyst systems for challenging reactions, such as the arylation of sterically demanding secondary amines, often relies on the rational design of ligands where piperidine motifs can play a crucial role in suppressing side reactions and enhancing product yield. mit.edu

Overview of Research Trajectories for Piperidine Derivatives

Research involving piperidine derivatives is dynamic and expanding, driven by their immense utility in various scientific fields. mdpi.com Current research trajectories can be broadly categorized into the development of novel synthetic methods and the exploration of new applications.

A major focus remains on the synthesis of highly substituted piperidines with complete stereocontrol. nih.gov Modern organic chemistry seeks to develop more efficient and environmentally friendly methods. This includes the use of C-H activation to functionalize piperidine rings directly, cascade reactions that form multiple bonds in a single step, and asymmetric catalysis to produce enantiomerically pure products. nih.govrsc.org For instance, recent advances have demonstrated the rhodium-catalyzed synthesis of highly substituted piperidines from simple starting materials, where the reaction pathway can be tuned by the choice of acid. nih.gov Similarly, kinetic resolution techniques are being refined to separate racemic mixtures of disubstituted piperidines, providing access to enantiopure building blocks. nih.gov

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-5-3-7(8)4-6(2)9-5/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDRFLLJMCXTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314916-14-7 | |

| Record name | 2,6-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,6 Dimethylpiperidin 4 Amine

Classical Synthetic Approaches to Piperidine (B6355638) Amine Scaffolds

The construction of the piperidine ring and the introduction of its substituents can be achieved through a variety of established synthetic strategies. These can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine core and the de novo synthesis of the piperidine ring through cyclization reactions. For the synthesis of 2,6-Dimethylpiperidin-4-amine, a key intermediate is the corresponding piperidone, 2,6-dimethyl-4-piperidone, which can then be converted to the desired amine.

Reductive Amination Strategies for Piperidone Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. nih.gov In the context of this compound synthesis, this strategy involves the reaction of 2,6-dimethyl-4-piperidone with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced to the target primary amine. This two-step process can often be performed in a single pot. masterorganicchemistry.com The stereochemical outcome of the reduction is a critical consideration, as it determines the relative orientation of the substituents on the piperidine ring.

Catalytic hydrogenation is a robust and scalable method for reductive amination. nih.gov This approach employs a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), in the presence of hydrogen gas and an amine source. dtic.mil For the synthesis of this compound, 2,6-dimethyl-4-piperidone would be reacted with ammonia under a hydrogen atmosphere. The reaction typically requires elevated temperatures and pressures to proceed efficiently. dtic.mil

The mechanism involves the initial formation of a 4-iminopiperidine intermediate, which is then catalytically reduced by the addition of hydrogen across the C=N double bond. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, potentially favoring the formation of either the cis or trans isomer of the final product with respect to the existing methyl groups at the C-2 and C-6 positions. Raney Nickel is a commonly used catalyst for such transformations due to its high activity and relatively low cost. rsc.org Recent advancements have also explored the use of nickel nanoparticles as efficient and reusable catalysts for the reductive amination of ketones to primary amines. nih.gov

| Catalyst | Substrate | Amine Source | Conditions | Yield | Reference |

| Raney Ni | Ketones | Ammonia | H₂ (pressure), heat | Good to excellent | rsc.org |

| Pd/C | Ketones/Aldehydes | Ammonia/Amines | H₂ (pressure), various solvents | High | dtic.mil |

| Ni Nanoparticles | Carbonyl Compounds | Ammonia | H₂ (pressure), heat | High | nih.gov |

| Co Nanoparticles | Ketones/Aldehydes | aq. NH₃ | 10 bar H₂, 50 °C | High | nih.gov |

An alternative to catalytic hydrogenation is the use of chemical reducing agents, among which sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for reductive aminations. organic-chemistry.org Its milder reducing power allows for the selective reduction of the intermediate iminium ion in the presence of the starting ketone, enabling a one-pot reaction. masterorganicchemistry.comchemicalbook.com The reaction is typically carried out at a slightly acidic pH (around 6-7) to facilitate imine formation without significantly reducing the starting carbonyl compound. masterorganicchemistry.com

In the synthesis of this compound, 2,6-dimethyl-4-piperidone would be treated with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonium chloride, and sodium cyanoborohydride in a suitable solvent like methanol. The reaction proceeds through the in situ formation of the 2,6-dimethyl-4-iminopiperidine, which is then immediately reduced by NaBH₃CN to yield this compound. The diastereoselectivity of this reduction is influenced by the steric hindrance posed by the methyl groups at the 2 and 6 positions, which can direct the hydride attack to the less hindered face of the iminium ion. analis.com.my

| Precursor | Amine Source | Reducing Agent | Solvent | Conditions | Product | Reference |

| 1-(tert-Butoxycarbonyl)-4-piperidone | Dimethylamine hydrochloride | Sodium cyanoborohydride | Methanol | Room temperature, 4 days | N,N-Dimethylpiperidin-4-amine | [Specific synthesis example] |

| Aldehydes/Ketones | Ammonia/Amines | Sodium cyanoborohydride | Methanol | pH ~7 | Primary/Secondary/Tertiary Amines | researchgate.net |

| Benzaldehyde | Ethylamine | Sodium cyanoborohydride | Not specified | pH 6 | N-ethylbenzylamine (91% yield) | chemicalbook.com |

| 5-α-androstane-3,17-dione | Ammonium acetate | Sodium cyanoborohydride | Not specified | Not specified | 3-amino-5-α-androstan-17-one (100% yield) | chemicalbook.com |

Cyclization Reactions in the Synthesis of Substituted Piperidines

De novo synthesis of the piperidine ring through cyclization reactions offers a powerful alternative to the functionalization of pre-existing piperidine cores. These methods allow for the construction of the heterocyclic ring with the desired substitution pattern directly incorporated.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For the preparation of 2,6-disubstituted piperidines, the intramolecular aza-Michael addition is a particularly relevant strategy. rsc.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or cyano group within the same molecule, leading to the formation of the six-membered piperidine ring.

A plausible route to the 2,6-dimethylpiperidine (B1222252) core would involve an acyclic precursor containing an amine and a suitably positioned α,β-unsaturated ester or ketone. The stereochemical outcome of the cyclization is often controlled by the geometry of the double bond and the reaction conditions, with the potential to form either cis- or trans-2,6-disubstituted piperidines with high diastereoselectivity. nih.gov Subsequent functionalization at the C-4 position would then be required to arrive at the final target molecule.

| Reaction Type | Key Features | Product | Reference |

| Intramolecular aza-Michael Addition | Forms C-N bond via conjugate addition. | Substituted Piperidines | rsc.org |

| 6-Endo-trig Cyclization of (E)-enones | Base-mediated, high yields. | cis-2-methyl-4-oxo-6-alkylpiperidines | acs.org |

| Palladium-catalyzed Cyclization | Substrate-controlled diastereoselectivity. | cis- and trans-2,6-disubstituted piperidines | elsevierpure.com |

| Iridium-catalyzed Allylic Cyclization | Enantioselective, forms vinylpiperidines. | 2,6-disubstituted piperidines | nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Mannich reaction is a classic example of a three-component reaction that can be adapted for the synthesis of piperidine derivatives. epa.gov The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine. nih.gov

For the synthesis of the 2,6-dimethyl-4-piperidone precursor, a double Mannich reaction can be envisioned. This would involve the condensation of a primary amine (or ammonia), an aldehyde (such as acetaldehyde), and a ketone with two acidic α-hydrogens (like acetone (B3395972) or an equivalent). sciencemadness.org While the direct three-component synthesis of 2,6-dimethyl-4-piperidone can be challenging due to competing side reactions, the Mannich reaction remains a valuable tool for constructing the piperidone skeleton, which can then be subjected to reductive amination as described previously.

| Carbonyl 1 | Carbonyl 2/Aldehyde | Amine Source | Product | Reference |

| Enolizable Ketone | Formaldehyde | Primary/Secondary Amine | β-aminocarbonyl compound (Mannich base) | epa.gov |

| Acetophenone | Paraformaldehyde | Piperidine | Phenyl β-piperidinoethyl ketone | epa.gov |

| Substituted Benzaldehydes | Ethyl acetoacetate/Diethyl malonate | Benzyl carbamate (B1207046) | Substituted piperidines | nih.gov |

| Ketone | Aldehyde | Amine or Ammonium Acetate | Substituted 4-piperidones | sciencemadness.org |

Modern and Sustainable Synthetic Methodologies

The synthesis of structurally complex and stereochemically defined molecules such as this compound is a significant focus of modern organic chemistry. Advanced synthetic strategies have moved towards methods that offer high levels of stereocontrol, efficiency, and sustainability. These methodologies are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The following sections detail contemporary approaches for the asymmetric synthesis and selective functionalization of the 2,6-dimethylpiperidine scaffold.

Asymmetric Synthesis of Enantiopure this compound

Achieving enantiopure forms of this compound requires sophisticated asymmetric strategies that can control the formation of multiple stereocenters. The primary approaches include the use of chiral auxiliaries, organocatalysis, and transition metal catalysis, each offering unique advantages in controlling the stereochemical outcome of the reaction.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been effectively employed in the synthesis of substituted piperidines.

Commonly used auxiliaries include pseudoephenamine and derivatives of 2-imidazolidinone. nih.govresearchgate.net For instance, amides derived from pseudoephenamine can undergo diastereoselective alkylation reactions to set the stereochemistry of the substituents on the piperidine precursor. nih.gov The auxiliary provides a rigid chiral environment that biases the approach of the electrophile to one face of the enolate. Similarly, 2-imidazolidinones have been successfully used as chiral auxiliaries in various asymmetric reactions, including alkylations and Michael additions, offering high levels of diastereocontrol. researchgate.net The effectiveness of these auxiliaries often stems from their ability to form well-defined, rigid transition states that lead to high stereoselectivity.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Pseudoephenamine | Alkylation of amides | High | nih.gov |

| 2-Imidazolidinone | Alkylation, Michael Addition | >99% de | researchgate.net |

| 1-Mesitylethylamine | Aza-Diels-Alder | High | researchgate.net |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. This field has provided powerful tools for the synthesis of chiral amines and heterocycles. rsc.org For the synthesis of chiral piperidines, the asymmetric aza-Michael addition is a key reaction. nih.gov

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a primary or secondary amine moiety, have proven highly effective. rsc.orgrsc.org These catalysts can simultaneously activate both the nucleophile (the amine) and the Michael acceptor (an α,β-unsaturated carbonyl compound) through hydrogen bonding and the formation of a transient iminium ion, respectively. This dual activation within a chiral environment leads to high enantioselectivity in the formation of the carbon-nitrogen bond, which is a critical step in constructing the piperidine ring. Cinchona alkaloid derivatives are another class of organocatalysts that have been successfully applied in asymmetric aza-Michael additions to generate precursors for 2-substituted piperidines with excellent enantioselectivity (up to 99% ee). nih.gov

Table 2: Organocatalysts in Asymmetric Piperidine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Cinchona Alkaloid-based Primary Amine | Cascade Aza-Michael-Aldol | High stereocontrol (>20:1 dr, ~92% ee) | nih.gov |

| Bifunctional Amine-Thiourea | Aza-Michael Addition | Dual activation via hydrogen bonding | rsc.org |

| C2-Symmetric Squaramide Diamines | Aza-Michael Addition | Yields up to 96%, 96% ee | rsc.org |

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering high catalytic activity and selectivity. mdpi.com Catalysts based on palladium, rhodium, and iridium, paired with chiral ligands, are particularly powerful for constructing chiral piperidine frameworks.

Palladium-catalyzed asymmetric allylic amination is a well-established method for forming chiral C-N bonds. nih.gov In a typical reaction, a palladium catalyst with a chiral ligand, such as a derivative of Trost ligand, can facilitate the reaction between an allylic substrate and an amine nucleophile to produce a chiral amine with high enantiomeric excess. nih.gov Rhodium catalysts are also prominent, particularly in C-H functionalization and insertion reactions that can be used to build or functionalize the piperidine ring stereoselectively. nih.gov Iridium-catalyzed asymmetric hydrogenation or transfer hydrogenation of substituted pyridinium (B92312) salts or related unsaturated precursors provides another direct route to enantiomerically enriched piperidines. researchgate.netresearchgate.net The choice of metal and ligand is critical for controlling both the enantio- and regioselectivity of these transformations.

Table 3: Transition Metal Catalysis in Asymmetric Piperidine Synthesis

| Metal Catalyst | Ligand Type | Reaction Type | Selectivity | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Chiral Phosphine (B1218219) (e.g., L2) | Asymmetric Allylic Amination | >90% ee | nih.gov |

| Rhodium (Rh) | Carboxylate/Phosphine | C-H Insertion/Functionalization | Site- and Stereoselective | nih.gov |

| Iridium (Ir) | Chiral Phosphine/Diamine | Asymmetric Hydrogenation | High Diastereoselectivity | researchgate.netresearchgate.net |

Chemo- and Stereoselective Transformations for Enhanced Selectivity

Beyond establishing the initial stereochemistry, the selective functionalization of the piperidine ring is crucial for installing the desired substitution pattern, such as the two methyl groups in this compound, with precise stereochemical control.

Diastereoselective functionalization involves introducing new substituents onto a chiral molecule in a way that is controlled by the existing stereocenters. For a pre-existing chiral piperidine core, introducing alkyl groups at the C2 and C6 positions requires methods that can differentiate between the diastereotopic faces or positions of the molecule.

One powerful strategy involves directed metalation. An auxiliary group, such as an amidine, can be used to direct a metalating agent (e.g., an organolithium reagent) to a specific position (e.g., C6) of a dihydropyridine (B1217469) intermediate. Subsequent quenching with an electrophile, like an alkyl halide, installs the substituent with high regioselectivity. This intermediate can then be reduced to the piperidine with high diastereoselectivity, controlled by the existing substituents. nih.gov Furthermore, photoredox catalysis has emerged as a method for the diastereoselective C-H arylation of highly substituted piperidines, demonstrating that C-H bonds can be functionalized directly with high stereocontrol. chemrxiv.org These methods allow for the stepwise and controlled construction of complex substitution patterns on the piperidine ring. rsc.orgresearchgate.net

Table 4: Methods for Diastereoselective Functionalization of Piperidines

| Method | Key Reagent/Catalyst | Transformation | Stereocontrol | Reference |

|---|---|---|---|---|

| Directed Metalation | Amidine Auxiliary / Grignard Reagent | C2 and C6 Functionalization | High Diastereoselectivity | nih.gov |

| Photoredox Catalysis | Iridium photocatalyst | α-Amino C–H Arylation | High Diastereoselectivity | chemrxiv.org |

| Ti-mediated Reductive Cross-Coupling | Titanium complex | Allylic alcohol-imine coupling | Stereoselective | researchgate.net |

Regioselective Functionalization of Ring Positions

The regioselective functionalization of the 2,6-dimethylpiperidine scaffold is a critical aspect of synthesizing derivatives of this compound, allowing for the introduction of various substituents at specific positions on the piperidine ring. The existing methyl groups at the C2 and C6 positions significantly influence the reactivity and stereochemistry of subsequent reactions. Control over regioselectivity is often achieved through the strategic use of directing groups and specialized catalysts.

One prominent strategy involves directed metalation, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent, or ortho, position. wikipedia.orgorganic-chemistry.org For a piperidine ring, the nitrogen atom itself, or a substituent on the nitrogen, can act as a DMG. For instance, an amidine auxiliary can be used to direct a regioselective metalation at the C6 position after a primary functionalization at the C2 position, enabling a controlled synthesis of 2,6-disubstituted piperidines. nih.gov

Another powerful approach is the rhodium-catalyzed C-H functionalization, which allows for direct insertion into carbon-hydrogen bonds. The site selectivity (i.e., at the C2, C3, or C4 position) can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govd-nb.info For example, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts, while switching the protecting group and catalyst system can direct functionalization to the C4 position. nih.govd-nb.info Functionalization at the C3 position is often more challenging due to the deactivating inductive effect of the nitrogen atom but can be achieved indirectly through methods like the reductive ring-opening of a cyclopropane (B1198618) intermediate. nih.gov

The table below summarizes different approaches for regioselective functionalization applicable to piperidine rings, which can be conceptually applied to the 2,6-dimethylpiperidine framework.

| Position | Method | Catalyst/Reagent | Protecting Group | Outcome |

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | Generates 2-substituted analogues. nih.govd-nb.info |

| C3 | Cyclopropanation & Ring Opening | Rh₂(S-DOSP)₄ | N-Boc | Indirectly produces 3-substituted analogues. nih.govd-nb.info |

| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Leads to 4-substituted products. d-nb.info |

| C6 | Directed Metalation | s-BuLi/TMEDA | Amidine | Enables functionalization at the 6-position. nih.gov |

These methodologies provide a versatile toolbox for chemists to selectively modify the piperidine core, paving the way for the synthesis of a diverse array of this compound analogues with tailored properties. The diastereoselectivity of these reactions is also a key consideration, with many methods offering high levels of control to yield specific cis- or trans-isomers. acs.orgrsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste, as measured by metrics like the E-factor.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative reaction media, with a strong emphasis on water or solvent-free conditions. growingscience.com For the synthesis of highly substituted piperidines, one-pot multi-component reactions conducted in water have been successfully developed. growingscience.comresearchgate.net These reactions often utilize environmentally friendly and recyclable catalysts, such as sodium lauryl sulfate (B86663) (SLS), to facilitate the condensation of aldehydes, amines, and β-ketoesters at room temperature. researchgate.net

Water-mediated intramolecular cyclization is another green approach that has been applied to the synthesis of piperidine derivatives. nih.gov This method can proceed after an initial reaction, such as a bis-aza Michael addition, to form the piperidine ring. nih.gov These aqueous methods not only reduce the environmental impact associated with solvent use but can also simplify product workup and purification.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the efficiency and environmental footprint of a synthetic route. rsc.org

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. rsc.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the final product, generating no byproducts. Asymmetric hydrogenation of a corresponding pyridine (B92270) derivative to yield a piperidine is an example of a highly atom-economical reaction, as it involves the addition of hydrogen. dicp.ac.cn

E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced divided by the mass of the desired product. youtube.comlibretexts.orgera-environmental.com This metric accounts for all waste streams, including byproducts, leftover reactants, solvent losses, and catalyst residues. libretexts.org A lower E-factor signifies a greener, more efficient process. era-environmental.com

The table below provides a hypothetical comparison of two synthetic routes to a piperidine derivative to illustrate these concepts. Route A represents a classical multi-step synthesis with stoichiometric reagents, while Route B represents a greener, catalytic, one-pot approach.

| Metric | Route A (Classical Synthesis) | Route B (Green Synthesis) |

| Reactants | Substituted Pyridine, Reducing Agent, Protecting Group Reagents, etc. | Aldehyde, Amine, β-ketoester |

| Solvents | Dichloromethane, THF | Water |

| Catalyst | Stoichiometric | Catalytic (e.g., SLS) |

| Hypothetical Atom Economy | ~55% | ~85% |

| Hypothetical E-Factor | 25 - 50 | 5 - 10 |

As shown, Route B is superior from a green chemistry perspective, with a higher atom economy and a significantly lower E-factor, reflecting a substantial reduction in waste generation. researchgate.net Applying these principles to the synthesis of this compound involves selecting reaction pathways that are inherently more efficient and minimize the use and generation of hazardous materials.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required standards of purity. Advanced techniques such as preparative chromatography and optimized crystallization are essential for removing impurities, including stereoisomers and reaction byproducts.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of compounds on a larger scale than analytical HPLC. It is particularly useful for separating closely related compounds, such as diastereomers or regioisomers, which can be challenging to separate by other means. lcms.cz For amine compounds like piperidine derivatives, reversed-phase HPLC is commonly employed.

The process involves scaling up a method developed on an analytical column to a larger preparative column packed with a similar stationary phase. lcms.cz Key parameters that are optimized include the mobile phase composition, flow rate, sample concentration, and injection volume to maximize throughput while maintaining the required resolution. lcms.cz For amines that have weak UV absorption, pre-column derivatization with a UV-active agent, such as 4-toluene sulfonyl chloride, can be used to enhance detection sensitivity. nih.gov However, this adds complexity, and direct detection using mass spectrometry (HPLC-MS) or a charged aerosol detector (CAD) is often preferred.

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Qualitative & Quantitative Analysis | Isolation & Purification |

| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm |

| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Detection | Non-destructive (UV, MS) | Semi-destructive (fraction collection) |

Crystallization and Recrystallization Optimization

Crystallization is a crucial technique for the final purification of this compound, often providing the product in a highly pure, stable, and easily handleable solid form. Since the target compound is an amine, it is typically converted into a salt, such as a hydrochloride salt, to improve its crystalline properties. reddit.com

The optimization of crystallization involves several key steps:

Salt Formation: The free amine is reacted with a suitable acid (e.g., hydrochloric acid, maleic acid, tartaric acid) to form a salt. The choice of acid can significantly impact the crystal habit and solubility of the resulting salt. nih.gov

Solvent Selection: The ideal solvent system is one in which the amine salt is soluble at high temperatures but has low solubility at cool temperatures. A screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) or solvent mixtures is performed to find the optimal conditions for crystal formation. beilstein-journals.org

Controlling Supersaturation: Crystallization is induced by slowly cooling a saturated solution or by the gradual addition of an anti-solvent (a solvent in which the salt is insoluble). The rate of cooling or addition of anti-solvent is controlled to promote the growth of large, well-defined crystals rather than rapid precipitation of an amorphous solid.

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the formation of a new crystalline phase and assess its purity and thermal properties. researchgate.net

Membrane-Based Separation Technologies

A comprehensive search of scientific literature and patent databases did not yield specific research findings or established methodologies concerning the application of membrane-based separation technologies for the synthesis and purification of this compound. While membrane technologies such as nanofiltration, reverse osmosis, and pervaporation are widely employed across the chemical and pharmaceutical industries for the separation of various organic molecules, including amines and heterocyclic compounds, their direct application to this specific compound is not documented in the available resources.

The principles of membrane separation are based on the selective permeation of components through a membrane barrier, driven by a pressure, concentration, or electrical potential gradient. The efficiency of these separations depends on factors such as the molecular weight and size of the target compound, its charge, the polarity of the solvent, and the properties of the membrane itself (material, pore size, and surface chemistry).

In the context of a hypothetical application to the purification of this compound, one could envision the use of nanofiltration to separate the target molecule from larger impurities or catalysts, or from smaller salt byproducts in an aqueous or organic solvent stream. Pervaporation could potentially be employed for the removal of water or other solvents from the final product. However, without specific experimental data, any discussion of performance metrics such as flux, rejection rates, and separation factors would be purely speculative.

Due to the absence of detailed research findings directly pertaining to the use of membrane technology for this compound, no data tables on this specific application can be generated at this time. Further research and development would be necessary to explore the feasibility and optimize the parameters for integrating membrane-based separation into the synthetic route of this compound.

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethylpiperidin 4 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it the most reactive site in the molecule for a wide range of chemical transformations.

The primary amine of 2,6-Dimethylpiperidin-4-amine is a potent nucleophile that readily reacts with acylating and alkylating agents.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of a stable amide bond. This is a widely researched and utilized transformation in organic chemistry researchgate.net. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. Typically, a base is required to neutralize the acidic byproduct (e.g., HCl) formed during the reaction youtube.comyoutube.com.

Alkylation: Similarly, the amine can be alkylated by reaction with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, proceeding through a nucleophilic substitution pathway to yield secondary and subsequently tertiary amines. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective monoalkylation nih.govchemrxiv.org. Self-limiting alkylation strategies, which proceed via transient intermediates that are more reactive than the product amine, have been developed to address this challenge nih.govchemrxiv.org.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl chloride | N-(2,6-dimethylpiperidin-4-yl)acetamide |

| Acylation | Acid Anhydride | Acetic anhydride | N-(2,6-dimethylpiperidin-4-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl iodide | 4-(Methylamino)-2,6-dimethylpiperidine |

| Alkylation | Alkyl Halide | Benzyl bromide | 4-(Benzylamino)-2,6-dimethylpiperidine |

Primary amines are known to react with aldehydes and ketones to form imines, also known as Schiff bases nih.gov. This compound follows this characteristic reaction pathway. The process is typically catalyzed by a mild acid.

The mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a zwitterionic intermediate which rapidly protonates to form a neutral amino alcohol, commonly referred to as a carbinolamine.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic carbon-nitrogen double bond.

It is important to note that secondary amines react with aldehydes and ketones to form enamines, compounds with a double bond adjacent to the nitrogen atom. Since this compound is a primary amine, it exclusively follows the pathway to imine formation.

Table 2: Imine Formation with Carbonyl Compounds

| Carbonyl Reactant | Product |

|---|---|

| Acetone (B3395972) | N-(2,6-dimethylpiperidin-4-yl)propan-2-imine |

| Benzaldehyde | N-benzylidene-2,6-dimethylpiperidin-4-amine |

| Cyclohexanone | N-(cyclohexylidene)-2,6-dimethylpiperidin-4-amine |

The nucleophilic character of the primary amine enables it to participate in addition reactions with various electrophiles, most notably α,β-unsaturated systems in a reaction known as the Michael addition or conjugate addition asianpubs.orgorganic-chemistry.org.

In this reaction, the amine adds to the β-carbon of an activated olefin, such as an α,β-unsaturated ketone, ester, or nitrile organic-chemistry.orgnsf.gov. The reaction is driven by the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the intermediate yields the 1,4-addition product. This method is a versatile tool for forming carbon-nitrogen bonds nih.govmdpi.com. The reaction can be catalyzed by bases or proceed under neutral conditions, depending on the reactivity of the amine and the Michael acceptor nih.gov.

Table 3: Nucleophilic Addition to Michael Acceptors

| Michael Acceptor | Product Type |

|---|---|

| Methyl acrylate | Methyl 3-((2,6-dimethylpiperidin-4-yl)amino)propanoate |

| Acrylonitrile | 3-((2,6-dimethylpiperidin-4-yl)amino)propanenitrile |

| Methyl vinyl ketone | 4-((2,6-dimethylpiperidin-4-yl)amino)butan-2-one |

Reactivity of the Piperidine (B6355638) Ring System

The fully saturated carbocyclic structure of the piperidine ring in this compound renders it unreactive toward typical electrophilic aromatic substitution reactions. However, the molecule can serve as a scaffold to synthesize other heterocyclic systems that can undergo such transformations, or it can be derivatized to participate in metal-catalyzed coupling reactions.

While the piperidine ring itself is non-aromatic and does not undergo electrophilic substitution, it can be used as a building block to construct aromatic heterocycles. For instance, through condensation and subsequent oxidation reactions, the 2,6-dimethylpiperidine (B1222252) moiety could be incorporated into a larger system, such as a substituted pyridine (B92270) or quinoline (B57606).

Once such an aromatic heterocycle is formed, its reactivity towards electrophiles can be considered. Nitrogen-containing aromatic rings like pyridine are generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) libretexts.org. This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring carbons. Furthermore, under the acidic conditions often used for these reactions, the ring nitrogen can be protonated, further increasing its deactivating effect. When substitution does occur, it typically directs to the 3-position (meta-position relative to the nitrogen) libretexts.org.

The C-H bonds of the saturated piperidine ring are generally unreactive in standard metal-catalyzed cross-coupling reactions. To make the ring positions amenable to such transformations, derivatization is necessary.

A common strategy involves the N-arylation of the secondary amine within the piperidine ring (or an N-arylated derivative of the primary amine). The resulting N-aryl piperidine can then act as a substrate in transition metal-catalyzed reactions. For example, the pyridyl group in N-aryl-2-aminopyridines can act as a directing group to facilitate C-H activation and subsequent functionalization at specific ring positions rsc.org. This strategy allows for the construction of complex N-heterocycles rsc.orgmdpi.com. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for coupling primary and secondary amines with aryl halides, which could be a first step to creating a suitable substrate for further cross-coupling reactions rsc.org.

Table 4: Potential Metal-Catalyzed Reactions on Derivatized Scaffolds

| Reaction Type | Required Derivatization | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | N-H of piperidine ring | Pd catalyst with ligands like RuPhos or BrettPhos rsc.org | N-Aryl-2,6-dimethylpiperidin-4-amine |

| Suzuki Coupling | N-Aryl derivative with a halogen on the aryl group | Pd catalyst (e.g., Pd(PPh₃)₄) nih.gov | N-(Biphenyl)-2,6-dimethylpiperidin-4-amine derivative |

| Heck Reaction | N-Aryl derivative | Pd catalyst | N-(Styryl)-2,6-dimethylpiperidin-4-amine derivative |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound transformations are not extensively available in the public domain. However, the principles governing related amine reactions provide a framework for understanding its potential behavior.

Thermodynamic Analyses: Thermodynamic studies focus on the energy changes and equilibrium position of a reaction. In the context of CO2 capture, a key application for many amines, thermodynamic analysis evaluates the CO2 loading capacity at equilibrium. mdpi.comcetjournal.it For derivatization or synthesis reactions, thermodynamics determines the potential yield and stability of the products. The formation of derivatives from this compound would be governed by the relative stability of the reactants and products, with favorable (negative) Gibbs free energy change driving the reaction forward. The low heat of regeneration is an advantage for tertiary amines like Methyldiethanolamine (MDEA) in CO2 absorption, a consideration that would be relevant for applications involving reversible reactions of piperidine derivatives. cetjournal.it

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics of Amine Transformations

| Parameter | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) | Relevance to this compound |

|---|---|---|---|

| Steric Hindrance | Generally decreases the rate of reaction at the hindered site. | Can influence the stability of products and transition states, affecting equilibrium position. | The 2,6-dimethyl substitution significantly hinders the piperidine nitrogen, likely slowing its reactions. |

| Basicity (pKa) | Higher basicity can increase the rate for some reactions (e.g., zwitterion deprotonation). utwente.nl | Stronger bases can lead to more stable products in acid-base reactions, shifting equilibrium. | As a diamine, it possesses two basic centers with different pKa values, complicating reactivity. |

| Temperature | Typically increases reaction rates (Arrhenius equation). | Affects the equilibrium constant (van 't Hoff equation); can favor reactants or products depending on enthalpy change. | Reaction conditions would need to be optimized to balance rate and desired equilibrium. |

| Solvent | Can influence reactant solubility, stabilize transition states, and participate in the reaction mechanism. | Can affect the relative stability of reactants and products, shifting the equilibrium. | Solvent choice would be critical for controlling reaction outcomes. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of amines is a common strategy to enhance their properties for analysis or to build more complex molecules. nih.gov For a molecule like this compound with two distinct amine groups, regioselectivity is a key challenge.

Regioselectivity: This refers to the preferential reaction at one functional group over another. This compound has a secondary amine within the piperidine ring and a primary amine at the 4-position.

The secondary amine is sterically hindered by the adjacent methyl groups.

The primary amine is less sterically hindered and generally more nucleophilic.

Therefore, reactions with electrophilic reagents are expected to occur preferentially at the 4-amino group. Controlling reaction conditions (e.g., choice of reagent, solvent, temperature) would be crucial to achieve selective derivatization at the secondary nitrogen. The development of switchable cycloaddition reactions, where different regioselective products can be obtained from the same substrates by changing the catalyst, highlights the advanced strategies available to control regioselectivity. nih.gov

Stereoselectivity: The piperidine ring of this compound contains chiral centers, meaning it can exist as different stereoisomers (cis and trans). Derivatization reactions can proceed with varying degrees of stereoselectivity, either retaining the starting material's stereochemistry or creating new stereocenters in a controlled manner. For instance, in the synthesis of polysubstituted 2-piperidinones, high diastereoselectivity has been achieved through multi-component reactions. nih.gov When reacting with chiral reagents or catalysts, it may be possible to resolve enantiomers or selectively produce one diastereomer over another. The choice of derivatization agent is also critical; for example, Marfey's reagent is noted for its utility in the separation of enantiomers. nih.gov

Table 2: Common Derivatization Reagents for Amines and Selectivity Considerations

| Reagent Class | Example | Target Group | Notes on Selectivity |

|---|---|---|---|

| Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Primary and Secondary Amines | Reaction is often highly favorable. Regioselectivity in this compound would likely favor the less hindered 4-amino group. |

| Sulfonylating Agents | Dansyl Chloride, Dabsyl Chloride | Primary and Secondary Amines | Widely used for fluorescence labeling and improving ionization efficiency in mass spectrometry. nih.gov |

| Carbonyl Compounds | Aldehydes, Ketones | Primary and Secondary Amines | Forms imines or enamines, key intermediates in reductive amination. wikipedia.orgmasterorganicchemistry.com |

| Chiral Derivatizing Agents | Marfey's Reagent | Primary and Secondary Amines | Used to convert enantiomeric amines into diastereomers for separation and analysis. nih.gov |

Investigation of Reaction Mechanisms (e.g., Reductive Amination, Cyclizations)

Understanding reaction mechanisms is fundamental to predicting products and optimizing synthetic routes.

Reductive Amination: This is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine. wikipedia.orgyoutube.com The reaction proceeds in two main steps:

Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine). wikipedia.org This step is typically reversible and is often catalyzed by mild acid.

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond. youtube.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

For this compound, reductive amination could be used to alkylate either amine group. Due to sterics, alkylation of the 4-amino group would likely be more facile. A "double reductive amination" strategy, often used to form piperidine rings from dicarbonyl compounds, involves a sequence of imine formation, reduction, cyclization, and a second reduction. chim.it

Cyclizations: While this compound already contains a piperidine ring, its functional groups can participate in further cyclization reactions to form bicyclic or more complex heterocyclic systems. For example, the 4-amino group could act as a nucleophile in an intramolecular reaction if a suitable electrophilic center is present on a substituent. The mechanisms of such cyclizations can be complex, sometimes involving radical cascades or metal catalysis to control the regioselectivity (e.g., 5-exo vs. 6-endo cyclization pathways). nih.gov The synthesis of 6-azaindoles via a [4+1] cyclization of 3-amino-4-methyl pyridines demonstrates how amino groups adjacent to activated methyl groups can be key components in building fused ring systems. chemrxiv.org

Derivatization and Functionalization Strategies for 2,6 Dimethylpiperidin 4 Amine

N-Functionalization Strategies of the Piperidine (B6355638) Amine

The secondary amine of the 2,6-dimethylpiperidine (B1222252) moiety is a versatile functional group that readily undergoes a range of N-functionalization reactions. These transformations allow for the introduction of a wide array of substituents, thereby enabling the systematic modification of the molecule's properties.

Synthesis of Amides and Carbamates

Amide and carbamate (B1207046) functionalities are frequently incorporated into molecules in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. The synthesis of these derivatives from 2,6-Dimethylpiperidin-4-amine can be achieved through established synthetic protocols.

The formation of an amide bond is a cornerstone of organic synthesis. This is typically achieved by coupling the amine with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride.

The direct condensation of a carboxylic acid with an amine is often challenging due to the formation of a highly unreactive carboxylate salt from an acid-base reaction. sphinxsai.com To overcome this, coupling agents are employed to activate the carboxylic acid. sphinxsai.comresearchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. researchgate.net For instance, a general protocol for amide bond formation involves the use of EDC and DMAP with a catalytic amount of HOBt in a solvent like acetonitrile, which has proven effective for coupling various amines and carboxylic acids. wikipedia.org

A more direct route to amides involves the reaction of the amine with a more electrophilic acyl chloride. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. justia.com

Table 1: General Conditions for Amide Synthesis from Amines

| Method | Activating/Coupling Reagent | Base | Solvent(s) | Temperature |

|---|---|---|---|---|

| Carboxylic Acid Coupling | EDC/HOBt/DMAP | DIPEA | Acetonitrile | Room Temp. |

| Carboxylic Acid Coupling | DCC/DMAP | - | Dichloromethane | Room Temp. |

This table presents generalized conditions for amide coupling reactions with secondary amines.

Carbamates can be synthesized from this compound by reaction with appropriate electrophilic reagents. The reaction with a chloroformate, such as methyl chloroformate, in the presence of a base, yields the corresponding methyl carbamate.

Isocyanates are also key reagents for N-functionalization. While their reaction with amines typically yields ureas, they can be involved in multi-step syntheses that result in carbamate formation. However, the direct reaction of an amine with an isocyanate is the most common route to urea (B33335) derivatives. organic-chemistry.orgnih.govcommonorganicchemistry.com

Formation of Ureas and Thioureas

Urea and thiourea (B124793) derivatives are significant classes of compounds with a wide range of applications. The synthesis of these derivatives from this compound involves reaction with isocyanates and isothiocyanates, respectively.

The reaction of a secondary amine with an isocyanate is a straightforward and generally high-yielding method for the preparation of unsymmetrical ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction typically proceeds at room temperature in a variety of solvents and does not require a catalyst. commonorganicchemistry.com Similarly, thioureas can be synthesized by the reaction of the amine with an isothiocyanate. researchgate.net Another approach to isothiocyanates, which can then be used to form thioureas, is the reaction of primary amines with carbon disulfide. nih.gov

Table 2: Synthesis of Ureas and Thioureas from Amines

| Derivative | Reagent | Catalyst/Base | Solvent(s) | Notes |

|---|---|---|---|---|

| Urea | Isocyanate | None typically required | DMF, THF, DCM | Direct and efficient reaction. |

| Urea | Carbamate | Base (e.g., Triethylamine) | Dichloromethane | Phenyl carbamates are common reagents. bioorganic-chemistry.com |

| Thiourea | Isothiocyanate | None typically required | Acetonitrile, Ethanol | Analogous to urea synthesis. |

This table outlines common methods for the synthesis of urea and thiourea derivatives from amines.

Preparation of Sulfonamides and Sulfonates

Sulfonamides are an important class of compounds in medicinal chemistry. The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov The base, often pyridine or triethylamine, serves to neutralize the hydrochloric acid that is generated during the reaction. arkat-usa.org A variety of sulfonyl chlorides can be used, allowing for the introduction of diverse aryl and alkylsulfonyl groups. Recent methods have also explored the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation strategy. nih.gov

While the term "sulfonates" typically refers to sulfonate esters (R-SO₂-OR'), the context of amine functionalization can sometimes refer to N-sulfonates, which are structurally similar to sulfonamides. However, the direct synthesis of sulfonates from amines is less common than sulfonamide formation.

Quaternization and N-Oxidation Reactions

Further functionalization of the piperidine nitrogen can be achieved through quaternization and N-oxidation.

Quaternization involves the alkylation of the tertiary amine, if the exocyclic amine is also functionalized, or the secondary piperidine nitrogen to form a quaternary ammonium (B1175870) salt. wikipedia.org These salts are permanently charged, regardless of pH. The reaction is typically carried out by treating the amine with an alkyl halide. The formation of quaternary ammonium compounds, or "quats," is a well-established transformation. nih.govcleaninginstitute.orgturi.org

N-Oxidation of the piperidine nitrogen leads to the formation of an amine N-oxide. This transformation is generally achieved by treating the tertiary amine with an oxidizing agent. Common oxidants for this purpose include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com The resulting N-oxides have distinct chemical and physical properties compared to the parent amine, including increased polarity and the ability to act as hydrogen bond acceptors. nih.gov The oxidation of pyridines to their corresponding N-oxides is a well-documented reaction and provides a useful analogy for the N-oxidation of piperidine derivatives. youtube.comnih.gov

Carbon-Functionalization at Piperidine Ring Positions

The strategic introduction of carbon-based substituents onto the piperidine ring of this compound is a key approach to diversifying its chemical structure and modulating its physicochemical properties. This section details methods for stereoselective alkylation and arylation, the incorporation of halogen and oxygen functionalities, and modern C-H activation techniques.

Stereoselective Alkylation and Arylation

The stereoselective introduction of alkyl and aryl groups at various positions on the piperidine ring is a powerful tool for creating specific stereoisomers with distinct biological activities.

Alkylation: The diastereoselective synthesis of trans-2,6-disubstituted piperidines can be achieved through a two-step process involving catalytic dynamic resolution. This method has been successfully applied to the synthesis of various piperidine alkaloids nih.gov. The initial step involves the methylation of N-Boc-2-lithiopiperidine, which furnishes the 2-substituted product. A subsequent lithiation and substitution reaction then yields the desired 2,6-disubstituted piperidine. The stereoselectivity of the second alkylation is dictated by stereoelectronic factors, favoring the formation of the trans product nih.gov. It is well-established that the alkyl group of N-Boc-2-alkylpiperidines preferentially occupies the axial position due to A(1,3)-strain, which directs the second incoming electrophile to the equatorial position nih.gov.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (trans:cis) | Yield |

| N-Boc-2-methylpiperidine | 1. s-BuLi, (-)-sparteine, Et2O, -78 °C; 2. MeI | N-Boc-cis-2,6-dimethylpiperidine | >98:2 | 75% |

| N-Boc-2-methylpiperidine | 1. s-BuLi, TMEDA, Et2O, -78 °C; 2. MeI | N-Boc-trans-2,6-dimethylpiperidine | 4:96 | 70% |

Arylation: Palladium-catalyzed C-H arylation represents a modern and efficient method for the direct introduction of aryl groups onto the piperidine scaffold. This approach often utilizes a directing group to control the regioselectivity of the arylation. For instance, palladium-catalyzed C–H arylation of benzophospholes with aryl halides has been developed, proceeding effectively even under phosphine (B1218219) ligand-free conditions with Pd(OAc)2 as the catalyst rsc.org. While not specific to this compound, these methods highlight the potential for direct arylation of the piperidine ring.

Recent advancements have also demonstrated the palladium-catalyzed ortho C–H arylation of unprotected anilines, where a cooperating ligand drives both chemo- and regioselectivity uva.es. This strategy could potentially be adapted for the arylation of the aminophenyl group if it were attached to the this compound core.

Introduction of Halogen and Oxygen Functionalities

The introduction of halogen and oxygen functionalities can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Halogenation: Halogenated piperidine derivatives can be synthesized through various methods. One approach involves the one-pot synthesis from halogenated amides, where amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution are integrated nih.gov. This method provides a convenient route to a variety of N-substituted and C-substituted piperidines under mild, metal-free conditions.

Introduction of Oxygen Functionalities: The synthesis of hydroxylated piperidines, or piperidinols, is of significant interest due to their presence in many natural products and pharmaceuticals. The piperidin-4-one scaffold serves as a versatile intermediate for the synthesis of various derivatives, including those with oxygen functionalities nih.gov. Stereoselective reduction of the ketone in a 2,6-disubstituted piperidin-4-one can lead to the formation of either the cis or trans alcohol, depending on the reducing agent and reaction conditions.

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise inert C-H bonds tcichemicals.com. This methodology avoids the need for pre-functionalized substrates and can provide access to novel derivatives.

Palladium-catalyzed C–H functionalization has been a key focus in this area nih.gov. While challenges exist, such as the need for directing groups and sometimes harsh reaction conditions, the field is rapidly advancing. For instance, palladium-catalyzed transannular C–H functionalization of alicyclic amines has been reported, demonstrating the feasibility of activating C-H bonds within the ring system nih.gov. The development of visible-light photoredox catalysis has also provided a milder approach for the direct α-C–H functionalization of saturated N-heterocycles nih.gov. These methods, although not yet specifically applied to this compound in the literature, represent promising future directions for its derivatization.

Formation of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block

The inherent structural features of this compound make it an excellent starting material for the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures.

Fused Ring Systems (e.g., Quinoline (B57606), Indole (B1671886) Derivatives)

The piperidine ring of this compound can be used as a foundation for the construction of fused heterocyclic systems such as quinolines and indoles.

Quinoline Derivatives: The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds wikipedia.orgnih.gov. This reaction can be adapted to use cyclic amines. For instance, novel quinoline-piperidine scaffolds have been synthesized and evaluated for their antiplasmodium activity nih.gov. The synthesis can involve the reaction of a quinoline-4-carboxaldehyde with a substituted piperidine derivative through reductive amination. The Skraup-Doebner-Von Miller quinoline synthesis has also seen a reversal of regiochemistry under certain conditions, leading to 2-carboxy-4-arylquinolines acs.org.

Indole Derivatives: The Fischer indole synthesis is a widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions wikipedia.org. The use of cyclic ketones, such as a substituted piperidin-4-one, can lead to the formation of indole-fused piperidine systems researchgate.netnih.gov. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) nih.gov. The versatility of this reaction allows for the synthesis of a wide range of substituted indole derivatives nih.govopenmedicinalchemistryjournal.com.

| Starting Material 1 | Starting Material 2 | Reaction Type | Fused Product |

| 2,6-Dimethylpiperidin-4-one | Phenylhydrazine | Fischer Indole Synthesis | Tetrahydro-γ-carboline derivative |

| Aniline | α,β-Unsaturated aldehyde derived from 2,6-dimethylpiperidine | Doebner-von Miller Reaction | Quinoline-fused piperidine derivative |

Bridgehead Nitrogen Compounds

Bridgehead nitrogen compounds, which feature a nitrogen atom at the junction of two or more rings, are prevalent scaffolds in many natural products and biologically active molecules. researchgate.net Their synthesis is a key focus in medicinal and synthetic chemistry. rsc.org General strategies for creating these structures include intramolecular cyclizations, ring-closing metathesis, and cycloaddition reactions. nih.govuzhnu.edu.ua For instance, the intramolecular cyclization of N-(pyridin-2-yl)propinamide derivatives is a known method for producing pyrido[1,2-a]pyrimidines, a class of bridgehead nitrogen compounds. uzhnu.edu.ua Another approach involves the radical-mediated ring-closure of β-ammonio-substituted 5-hexenyl radicals to yield bicyclic heterocycles with a nitrogen atom at the bridgehead position. nih.gov While these methods illustrate general principles for forming such structures, their specific application starting from this compound has not been detailed in the surveyed literature.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.govmdpi.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. nih.gov Many MCRs, such as the Ugi, Passerini, and Mannich reactions, utilize amines as one of the core components. nih.gov For example, the synthesis of substituted aminopyrido[2,3-d]pyrimidines can be achieved through a one-pot, multicomponent reaction involving 2-aminopyridines and various primary amines. mdpi.com The development of MCRs for creating complex piperidine scaffolds is also an active area of research. researchgate.net Despite the versatility of MCRs and the structural utility of the piperidine motif, specific examples and detailed research findings on the use of this compound as a reactant in such transformations are not described in the available literature.

Applications of 2,6 Dimethylpiperidin 4 Amine in Chemical Synthesis and Materials Science

2,6-Dimethylpiperidin-4-amine as a Chiral Auxiliary in Asymmetric Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a readily available, enantiomerically pure compound is temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.net While the parent this compound itself is not extensively documented as a classical chiral auxiliary, its structural motif is central to understanding stereocontrol in piperidine (B6355638) chemistry. The fixed stereochemistry of substituents on the piperidine ring influences the facial selectivity of reactions at other sites on the molecule. However, in some contexts, such as kinetic resolution, 2,6-disubstituted piperidines have been found to be unreactive, indicating that the steric hindrance from the methyl groups can sometimes impede, rather than guide, certain chemical transformations. nih.gov

Derivatives of 2,6-dimethylpiperidine (B1222252) are instrumental in the field of enantioselective catalysis, where they are incorporated into ligands for transition metals or used as organocatalysts. The chiral environment created by the substituted piperidine backbone is transferred to the catalytic active site, enabling high levels of stereocontrol.

For instance, chiral phosphine (B1218219) ligands incorporating piperidine frameworks have been developed for asymmetric catalysis. nih.gov A highly enantioselective variant of the annulation of imines with allenes is catalyzed by a C2-symmetric chiral phosphepine, leading to the synthesis of functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Furthermore, enantioselective methods for remote C-H functionalization have been developed using chiral copper catalysts to intercept a radical relay mechanism, providing access to enantioenriched δ-amino nitriles which can be converted to a variety of chiral piperidines. nih.gov

The development of heterogeneous catalysts, where the catalytic molecule is immobilized on a solid support, offers advantages in product separation and catalyst recycling. nih.gov Primary amines and amino acids anchored to polystyrene-based supports have been successfully used as heterogeneous catalysts in asymmetric rearrangement reactions, demonstrating the versatility of amine-based chiral scaffolds. nih.gov

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method involves reacting the racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomers. pharmtech.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.orgpharmtech.com

Amines are frequently resolved by forming diastereomeric salts with chiral acids, such as tartaric acid or camphorsulfonic acid. wikipedia.org Although specific examples detailing the use of this compound as a resolving agent are not prevalent, its basic amine groups make it theoretically suitable for resolving racemic mixtures of chiral acids. Conversely, the amine itself could be resolved from a racemic mixture using a chiral acid. However, studies on the kinetic resolution of disubstituted piperidines have shown that 2,6-disubstituted substrates can be unreactive, which may limit their applicability in certain resolution protocols. nih.gov

Ligand Design and Coordination Chemistry with this compound Derivatives

The nitrogen atoms in this compound and its derivatives are effective donors for metal ions, making them valuable components in the design of ligands for coordination chemistry. The rigid piperidine backbone can pre-organize the donor atoms, influencing the geometry and properties of the resulting metal complexes. The steric bulk of the 2,6-dimethyl groups can also play a crucial role in determining the coordination number of the metal center and the reactivity of the complex.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. iastate.eduresearchgate.net The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic linker. iastate.edunih.gov

Amine-functionalized linkers are widely used in MOF synthesis to introduce basic sites, which can enhance gas adsorption (e.g., for CO2 capture) or serve as catalytic centers. researchgate.netnih.gov While the direct incorporation of this compound as a primary linker is not extensively documented, the broader class of piperidine and amine-containing molecules serves as a blueprint for such designs. The synthesis of MOFs with amine-functionalized linkers, such as those based on 2-aminobenzene-1,4-dicarboxylic acid, has been well-established. nih.gov The introduction of a benzylic amine functionality into canonical MOF linkers has also been explored, creating new opportunities for postsynthetic modification. acs.org The piperidine moiety could be incorporated into a larger, more rigid linker structure suitable for MOF construction, with the amine groups providing sites for metal coordination or pore functionalization.

Transition metal complexes featuring ligands derived from substituted amines are central to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. mdpi.com Ligands based on N-heterocycles, such as pyridine (B92270), with amine-containing side arms are common in pincer-type complexes used for dehydrogenation, hydrogenation, and coupling reactions. mdpi.com

Derivatives of 2,6-dimethylpiperidine can be incorporated into such ligand frameworks. For example, di(imino)pyridine complexes of various transition metals serve as catalysts for olefin oligomerization. yu.edu.jo Similarly, amine-pyridine nickel complexes have been developed for ethylene (B1197577) polymerization, where the steric and electronic properties of the ligand, including substituents on the amine donor, significantly influence catalyst activity and the properties of the resulting polymer. mdpi.com

The immobilization of these homogeneous catalysts onto solid supports leads to heterogeneous catalysts, which combine the high selectivity of molecular catalysts with the practical advantages of easy separation and recycling. iastate.edu MOFs can serve as versatile platforms for immobilizing homogeneous organometallic catalysts, creating single-site heterogeneous catalysts with well-defined active centers. iastate.edu

Table 1: Examples of Catalytic Systems Involving Piperidine or Related Amine Ligands

| Catalyst Type | Ligand/Scaffold | Metal | Application | Catalyst Phase |

| Pincer Complex | Pyridine with amine side arms | Ruthenium (Ru) | Dehydrogenative amide synthesis | Homogeneous |

| Di(imino)pyridine Complex | Bis(arylimino)pyridine | Iron (Fe) | Olefin dimerization | Homogeneous |

| Amine-Pyridine Complex | tert-Butyl-substituted amine-pyridine | Nickel (Ni) | Ethylene polymerization | Homogeneous |

| MOF-based Catalyst | Bipyridyl-linker in MOF | Palladium (Pd) | Suzuki-Miyaura cross-coupling | Heterogeneous |

Role as a Building Block in Complex Molecule Synthesis

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, appearing in numerous pharmaceuticals. lifechemicals.com Substituted piperidines like this compound are therefore valuable building blocks for the synthesis of biologically active compounds. Its defined stereochemistry and multiple functional handles allow for its incorporation into larger, more complex molecules through various synthetic transformations.